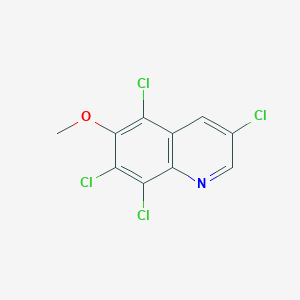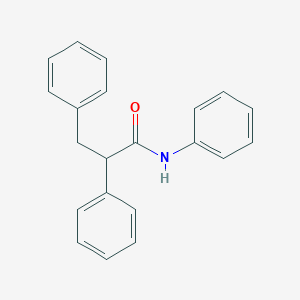
n,2,3-Triphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,3-Triphenylpropanamide is an organic compound with the molecular formula C21H19NO It is characterized by the presence of three phenyl groups attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,2,3-Triphenylpropanamide can be synthesized through several methods. One common approach involves the reaction of alpha-phenylbenzenepropanoic acid with aniline. This reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions: N,2,3-Triphenylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace specific groups on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic aromatic substitution reactions typically require strong nucleophiles and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N,2,3-Triphenylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: This compound can be utilized in studies involving enzyme interactions and protein binding.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a drug candidate for various conditions.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N,2,3-Triphenylpropanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
N,2,3-Triphenylpropanamide: shares structural similarities with other triphenyl-substituted compounds.
2-Chloro-N,N,3-triphenylpropanamide: is a related compound with a chlorine substituent.
Uniqueness: this compound is unique due to its specific arrangement of phenyl groups and the propanamide backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
3210-15-9 |
|---|---|
Formule moléculaire |
C21H19NO |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
N,2,3-triphenylpropanamide |
InChI |
InChI=1S/C21H19NO/c23-21(22-19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-15,20H,16H2,(H,22,23) |
Clé InChI |
UPZATUNWZGUZHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


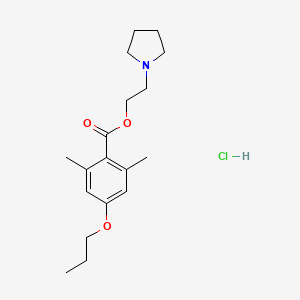
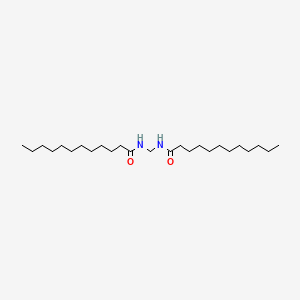
![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)
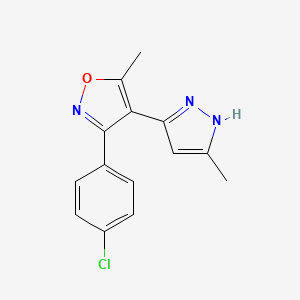
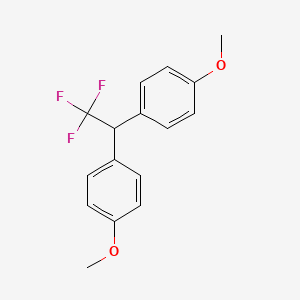
![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
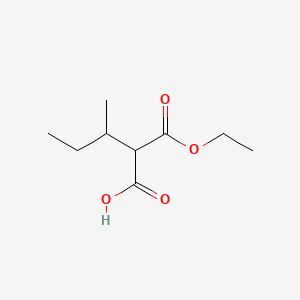
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)
![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)
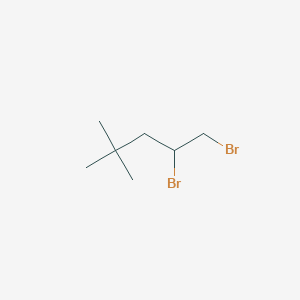
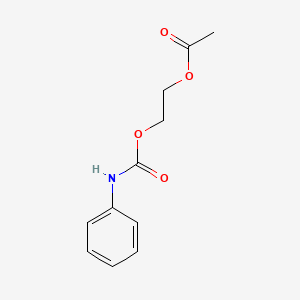
![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)
